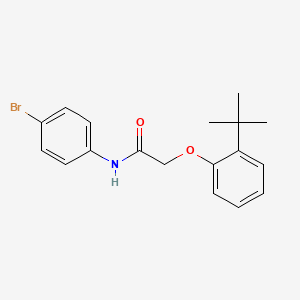

![molecular formula C7H7ClN4O2 B2831976 5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-甲酸 盐酸盐 CAS No. 2173996-28-4](/img/structure/B2831976.png)

5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-甲酸 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

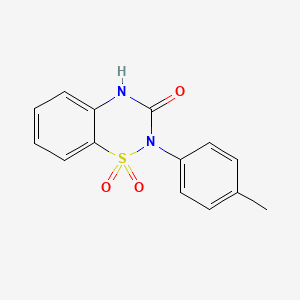

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C7H6N4O2.ClH . It has a molecular weight of 214.61 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which are non-naturally occurring small molecules that have aroused the interest of researchers .

Synthesis Analysis

The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride can be achieved through various methods. One such method involves the cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester . Another method involves the use of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C7H6N4O2.ClH/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11;/h2-3H,1H2,(H,12,13)(H,8,9,10);1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .It is stored at room temperature . The compound’s InChI code is InChI=1S/C7H6N4O2.ClH/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11;/h2-3H,1H2,(H,12,13)(H,8,9,10);1H .

科学研究应用

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound is used as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have potential applications in various fields such as catalysis, photovoltaics, and biochemistry.

Dihydroorotate Dehydrogenase Inhibitors

It is used in the development of dihydroorotate dehydrogenase inhibitors . These inhibitors have antimalarial activity, which makes this compound potentially useful in the development of new antimalarial drugs .

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

This compound is a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is used in organic synthesis to formylate compounds.

Investigations of Pharmacological Activity

It is used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This could potentially lead to the development of new treatments for HIV.

Study of Space Charge Layer in Silver Bromide Microcrystals

This compound is used as an additive to study the space charge layer in silver bromide microcrystals . This research could have implications in the field of photographic science and technology.

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

The potential of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Future research could focus on exploring the biological properties of these compounds in more detail, as well as developing new synthesis methods.

作用机制

Target of Action

Similar compounds have been reported to exhibit antiproliferative activities against various cancer cells .

Mode of Action

It has been suggested that similar compounds may inhibit the growth and colony formation of certain cells . This could potentially be achieved through interactions with specific cellular targets, leading to changes in cell function and viability.

Pharmacokinetics

The compound’s molecular weight (1501380 ) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed throughout the body.

Result of Action

It has been suggested that similar compounds may induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in certain cells .

属性

IUPAC Name |

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2.ClH/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11;/h2-3H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXRKLSRUPVOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride | |

CAS RN |

2173996-28-4 |

Source

|

| Record name | 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[5.5]undecane-3-methaneamine](/img/structure/B2831894.png)

![1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2831898.png)

![2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2831908.png)

![Ethyl 6-ethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2831910.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2831914.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2831915.png)